(4-Isopropylmorpholin-2-yl)acetic acid
Overview
Description
(4-Isopropylmorpholin-2-yl)acetic acid is a versatile chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, medicine, and industry. The compound’s structure features a morpholine ring substituted with an isopropyl group and an acetic acid moiety, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylmorpholin-2-yl)acetic acid typically involves the reaction of morpholine with isopropyl bromide to introduce the isopropyl group, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropylmorpholin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Isopropylmorpholin-2-yl)acetic acid is utilized in various scientific research applications due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Isopropylmorpholin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Morpholine-2-acetic acid: Similar structure but lacks the isopropyl group.
(4-Methylmorpholin-2-yl)acetic acid: Similar structure with a methyl group instead of an isopropyl group.
(4-Ethylmorpholin-2-yl)acetic acid: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
(4-Isopropylmorpholin-2-yl)acetic acid is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other morpholine derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-(4-propan-2-ylmorpholin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(2)10-3-4-13-8(6-10)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJYKBWAOQGTHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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